rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid: is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the formation of the oxabicyclo ring system followed by the introduction of the carboxylic acid group. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the carboxylic acid group under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.
Comparison with Similar Compounds
- rac-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid
Comparison: While these compounds share a similar bicyclic structure, differences in the position and orientation of functional groups confer unique chemical and biological properties. For instance, rac-(1R,2S,5S)-3-oxabicyclo[3.2.1]octane-2-carboxylic acid may exhibit different reactivity and binding characteristics compared to its analogs, making it a valuable compound for specific applications.
Properties
CAS No. |
2763584-48-9 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.